3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate
Description
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate is a synthetic small molecule characterized by a benzisoxazole core substituted with a 2-fluorobenzyl group at the 3-position and a nicotinate ester at the 6-position. This compound is hypothesized to exhibit neuropharmacological activity due to structural similarities with benzisoxazole derivatives known to interact with neurotransmitter systems.
Properties
Molecular Formula |
C20H13FN2O3 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C20H13FN2O3/c21-17-6-2-1-4-13(17)10-18-16-8-7-15(11-19(16)26-23-18)25-20(24)14-5-3-9-22-12-14/h1-9,11-12H,10H2 |
InChI Key |
FPEYCGHEQLFTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzisoxazole Ring: This can be achieved through the cyclization of o-nitrobenzyl alcohols with hydroxylamine.
Introduction of Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzisoxazole ring.
Nicotinate Esterification: The final step involves esterification of the benzisoxazole derivative with nicotinic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzisoxazole ring and fluorobenzyl group provide sites for nucleophilic substitution. The fluorine atom at the ortho-position of the benzyl group exhibits partial electrophilic character due to electron-withdrawing effects, facilitating substitutions under specific conditions:
-
Hydroxide-mediated displacement : Fluorine can be replaced by hydroxyl groups in alkaline conditions, forming 3-(2-hydroxybenzyl)-1,2-benzisoxazol-6-yl nicotinate. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
-
Amination : Reaction with primary or secondary amines (e.g., piperidine) in the presence of a palladium catalyst yields amine-substituted derivatives, which are valuable intermediates in drug discovery .
Acylation and Sulfonylation
The nicotinate ester and benzisoxazole nitrogen are reactive toward acylating and sulfonylating agents:
These reactions proceed under mild conditions (0–25°C) and are critical for modifying pharmacological properties .
Hydrolysis of the Nicotinate Ester
The ester group undergoes hydrolysis in acidic or basic media:
-
Basic hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol cleaves the ester bond, yielding 6-hydroxy-3-(2-fluorobenzyl)-1,2-benzisoxazole and nicotinic acid. This pathway is reversible under acidic conditions.
-
Enzymatic hydrolysis : Esterases in biological systems may metabolize the compound, influencing its bioavailability.
Cross-Coupling Reactions
The benzisoxazole core participates in palladium-catalyzed cross-couplings:
-
Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the 6-position of the benzisoxazole, expanding structural diversity .
-
Buchwald-Hartwig amination : Enables C–N bond formation at the benzisoxazole ring, producing amino-substituted analogs with enhanced solubility .
Comparative Reactivity of Structural Analogs
Reactivity trends observed in related compounds:
Mechanistic Insights
While the exact mechanisms for many reactions remain underexplored, computational studies suggest:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate exhibit significant anticancer properties. For instance, derivatives of benzisoxazole have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Table 1: Anticancer Activity of Benzisoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 0.66 | Pol I and Pol II inhibition |
| Compound B | MCF-7 | 1.2 | Apoptosis induction |
| This compound | A549 | TBD | TBD |
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. Studies indicate that benzisoxazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| This compound | TBD | TBD |
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research in this area focuses on developing new materials for electronics and coatings .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of benzisoxazole, including the target compound, and evaluating their biological activities against cancer cell lines. The results indicated that modifications to the benzisoxazole structure significantly impacted anticancer potency .
Case Study 2: Neuroprotective Mechanisms
Another investigation explored the neuroprotective effects of benzisoxazole derivatives in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms, highlighting their potential in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets. The benzisoxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity, while the nicotinate moiety can facilitate cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence (EP3348550A1) lists benzothiazole-2-yl acetamide derivatives as patented compounds, which share partial structural motifs with 3-(2-fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate. Below is a comparative analysis based on structural and functional features:
Structural Differences
| Feature | This compound | EP3348550A1 Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) |
|---|---|---|
| Core Structure | Benzisoxazole | Benzothiazole |
| Substituent at 2-Position | 2-Fluorobenzyl | Trifluoromethyl (at 6-position of benzothiazole) |
| Functional Group | Nicotinate ester | Acetamide |
| Aromatic Substituents | Fluorinated phenyl (2-fluorobenzyl) | Methoxy/trimethoxy-phenyl or unsubstituted phenyl |
Functional Implications
Bioisosteric Potential: The benzisoxazole core may offer metabolic stability compared to benzothiazole, as isoxazole rings are less prone to oxidative degradation .
Electron-Withdrawing Effects :
- The 2-fluorobenzyl group introduces moderate electron-withdrawing effects, contrasting with the trifluoromethyl group in EP3348550A1 compounds, which may alter receptor binding kinetics .
Pharmacophore Diversity :
- Nicotinate esters are less common in neuroactive compounds than acetamides, suggesting divergent target selectivity (e.g., esterases vs. amidases in metabolism) .
Limitations of Available Evidence
- No direct pharmacological data (e.g., IC50, Ki, or ADME profiles) for this compound are provided in the evidence.
- The EP3348550A1 compounds are benzothiazole derivatives with distinct substitution patterns, limiting a rigorous comparative analysis.
- Hypothetical comparisons are based on structural extrapolation rather than experimental validation.
Biological Activity
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, particularly focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C16H14FN3O2
- Molecular Weight : 299.30 g/mol
The structure includes a benzisoxazole moiety, which is known for its biological activity, and a nicotinate group that may enhance its pharmacological properties.
Research indicates that this compound exhibits histone deacetylase (HDAC) inhibitory activity . HDACs are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Efficacy in Preclinical Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The IC50 values indicate potent activity, making it a candidate for further development as an anticancer agent.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human leukemia cells (CEM). The results showed an IC50 value of approximately 0.45 µM, indicating strong cytotoxicity compared to standard treatments .
Clinical Applications
The potential applications of this compound extend beyond oncology. Its HDAC inhibitory properties suggest utility in treating various conditions such as:
- Autoimmune Diseases : Conditions like rheumatoid arthritis and multiple sclerosis may benefit from the anti-inflammatory effects of HDAC inhibitors .
- Neurodegenerative Disorders : Preliminary findings suggest that compounds with similar structures may have neuroprotective effects, potentially applicable in diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
